molecular formula C18H34O2.C6H15NO2<br>C24H49NO4 B12839388 Oleic acid, diisopropanolamine salt CAS No. 38618-12-1

Oleic acid, diisopropanolamine salt

Cat. No.: B12839388
CAS No.: 38618-12-1
M. Wt: 415.6 g/mol
InChI Key: QZNJFNVUPYDXHR-KVVVOXFISA-N
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Description

Oleic acid, diisopropanolamine salt, is a chemical compound formed by the reaction of oleic acid with diisopropanolamine. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Diisopropanolamine is an organic compound used as an emulsifier, stabilizer, and chemical intermediate. The resulting salt combines the properties of both components, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, diisopropanolamine salt, typically involves the neutralization reaction between oleic acid and diisopropanolamine. The reaction can be represented as follows:

C18H34O2+C6H15NO2C18H33O2NC6H15O2+H2O\text{C}_{18}\text{H}_{34}\text{O}_2 + \text{C}_6\text{H}_{15}\text{NO}_2 \rightarrow \text{C}_{18}\text{H}_{33}\text{O}_2\text{N}\text{C}_6\text{H}_{15}\text{O}_2 + \text{H}_2\text{O} C18​H34​O2​+C6​H15​NO2​→C18​H33​O2​NC6​H15​O2​+H2​O

In this reaction, oleic acid (C₁₈H₃₄O₂) reacts with diisopropanolamine (C₆H₁₅NO₂) to form the salt and water. The reaction is typically carried out at room temperature with stirring to ensure complete mixing and reaction of the components.

Industrial Production Methods

In industrial settings, the production of this compound, involves similar principles but on a larger scale. The process may include:

    Mixing: Oleic acid and diisopropanolamine are mixed in the desired stoichiometric ratio.

    Reaction: The mixture is allowed to react at controlled temperatures, often with continuous stirring.

    Purification: The resulting product is purified to remove any unreacted starting materials and by-products. This may involve filtration, washing, and drying steps.

Chemical Reactions Analysis

Types of Reactions

Oleic acid, diisopropanolamine salt, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The salt can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH

Biological Activity

Oleic acid, diisopropanolamine salt (CAS Number: 85507-95-5) is a compound formed by the reaction of oleic acid, a monounsaturated fatty acid, with diisopropanolamine, an organic amine. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antioxidant effects. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

Oleic acid is characterized by the molecular formula C18H34O2C_{18}H_{34}O_2, while the diisopropanolamine salt exhibits the formula C24H49NO4C_{24}H_{49}NO_4 . The formation of this salt enhances the properties of oleic acid, particularly in terms of solubility and bioavailability.

Biological Activities

  • Anti-inflammatory Properties
    • Oleic acid is well-documented for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The diisopropanolamine salt form may enhance these effects by improving solubility and absorption in biological systems.
  • Antioxidant Activity
    • The antioxidant properties of oleic acid contribute to its ability to neutralize free radicals, thus preventing oxidative stress-related damage in cells. Research indicates that the salt form retains these antioxidant capabilities, which may be beneficial in preventing chronic diseases associated with oxidative stress .
  • Antimicrobial Effects
    • Preliminary studies suggest that oleic acid, including its salt form, exhibits antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt microbial cell membranes, making it a potential candidate for use in antimicrobial formulations .

Table 1: Summary of Biological Activities

Activity Description Source
Anti-inflammatoryInhibits cytokine production; reduces inflammation in animal models
AntioxidantScavenges free radicals; protects against oxidative stress
AntimicrobialDisrupts bacterial membranes; effective against certain bacterial strains

Case Study: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of oleic acid demonstrated significant reductions in inflammation markers in a rat model induced by carrageenan. The administration of oleic acid resulted in a 50% decrease in paw swelling compared to controls, highlighting its therapeutic potential in inflammatory conditions .

Case Study: Antioxidant Activity

In vitro experiments assessing the antioxidant capacity of oleic acid showed that it effectively reduced lipid peroxidation in cellular models. The diisopropanolamine salt form exhibited enhanced activity due to improved cellular uptake, suggesting its potential as an antioxidant agent in dietary supplements and pharmaceutical applications .

Applications and Implications

The biological activities of this compound make it a valuable compound in various fields:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties suggest potential applications in developing drugs for chronic inflammatory diseases.
  • Cosmetics: Due to its skin benefits, it can be incorporated into skincare products aimed at reducing inflammation and oxidative damage.
  • Food Industry: As a natural preservative with antimicrobial properties, it can be utilized to enhance food safety and shelf life.

Properties

CAS No.

38618-12-1

Molecular Formula

C18H34O2.C6H15NO2
C24H49NO4

Molecular Weight

415.6 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-;

InChI Key

QZNJFNVUPYDXHR-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O

physical_description

Liquid

Origin of Product

United States

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